
Homovanillic acid-d3-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homovanillic acid-d3-1, also known as Vanilacetic acid-d3-1, is a deuterated form of homovanillic acid. Homovanillic acid is a major metabolite of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its stable isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of homovanillic acid-d3-1 typically involves the incorporation of deuterium into the homovanillic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the final product .
化学反応の分析
Types of Reactions
Homovanillic acid-d3-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its use in different scientific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of vanillic acid-d3-1, while reduction can produce vanillyl alcohol-d3-1 .
科学的研究の応用
Homovanillic acid-d3-1 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of homovanillic acid in various samples.
Biology: Employed in studies related to dopamine metabolism and its role in neurological disorders.
Medicine: Used in clinical diagnostics to measure dopamine levels and monitor diseases such as Parkinson’s disease and neuroblastoma.
Industry: Applied in the development of pharmaceuticals and other chemical products that require precise quantification of homovanillic acid
作用機序
Homovanillic acid-d3-1 exerts its effects primarily through its role as a metabolite of dopamine. The compound is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine. It acts as a marker for dopamine metabolism and is used to study the pathways and molecular targets involved in dopamine-related processes .
類似化合物との比較
Similar Compounds
Vanillylmandelic acid-d3-1: Another deuterated metabolite of catecholamines, used similarly in mass spectrometry.
3,4-Dihydroxyphenylacetic acid-d3-1: A deuterated form of another dopamine metabolite, used in similar applications.
Uniqueness
Homovanillic acid-d3-1 is unique due to its specific role in dopamine metabolism and its widespread use as an internal standard in analytical chemistry. Its stable isotopic labeling makes it particularly valuable for precise quantification in various scientific studies .
特性
分子式 |
C9H10O4 |
|---|---|
分子量 |
185.19 g/mol |
IUPAC名 |
2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D |
InChIキー |
QRMZSPFSDQBLIX-NRUYWUNFSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])OC)O)[2H] |
正規SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)

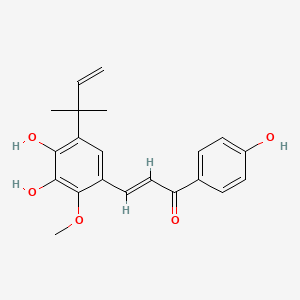

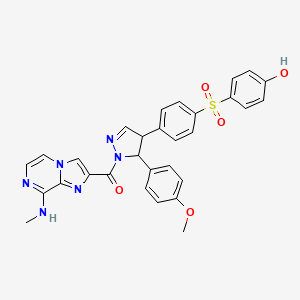
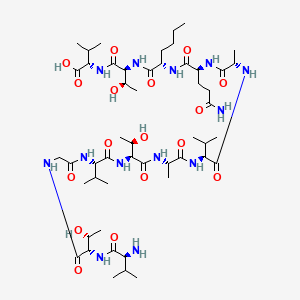
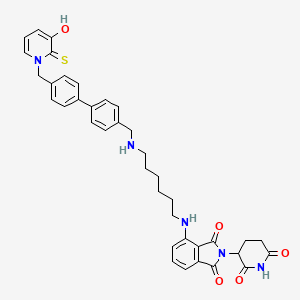
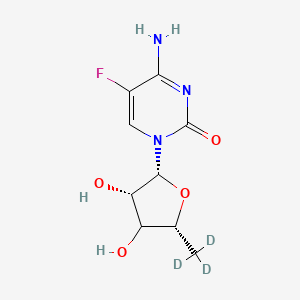
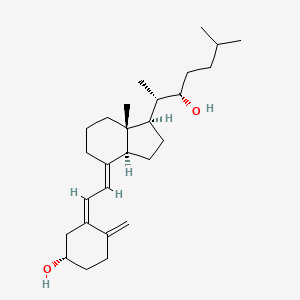
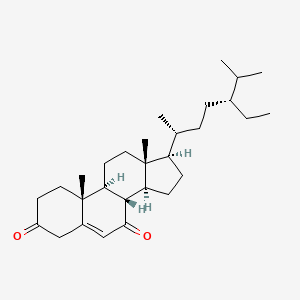

![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)

![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
